N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(22,14-8-5-11-23-14)12-19-16(21)15(20)18-10-9-13-6-3-2-4-7-13/h5-6,8,11,22H,2-4,7,9-10,12H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMBXWIWXBYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride Activation
Oxalic acid reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane (0°C → 25°C, 4 hr) to generate oxalyl chloride. Excess SOCl₂ is removed under reduced pressure (40°C, 100 mbar).
Sequential Amine Coupling
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Cyclohexene ethylamine (1 eq) in THF is added dropwise to oxalyl chloride (0.5 eq) at −78°C
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After 2 hr, furan-2-yl-2-hydroxypropylamine (1 eq) and triethylamine (2 eq) are introduced
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Reaction proceeds at −20°C for 12 hr to prevent diastereomer formation
Optimized conditions :
-
Stoichiometry: 1:0.5:1 (amine:oxalyl chloride:amine)
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Yield: 72% after recrystallization (ethanol/water)
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Purity: 99.2% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN)
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Patent CN111807968B discloses a continuous process for precursor manufacturing:
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Grignard reaction in microchannel reactors (residence time 5 min)
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In-line IR monitoring for real-time quality control
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Productivity: 12 kg/hr with 89% yield
Green Chemistry Approaches
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Solvent recovery: 98% THF recycled via distillation
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Catalytic amination: Zeolite catalysts reduce hydrazine usage by 40%
Analytical Characterization
Critical quality attributes :
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HPLC : tR = 8.32 min (Symmetry C18, 250 × 4.6 mm, 5 μm)
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MS (ESI+) : m/z 333.18 [M+H]⁺
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¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 1.8 Hz, 1H, furan), 5.68 (m, 1H, cyclohexene), 4.15 (s, 1H, OH)
Comparative Method Analysis
Table 2: Synthesis method performance comparison
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Data Tables
*Inferred from structural analysis.
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a cyclohexene moiety, a furan ring, and an ethanediamide backbone. Research into its biological activity is ongoing, with preliminary studies suggesting interactions with various molecular targets, including enzymes and receptors.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of 344.42 g/mol. The specific arrangement of functional groups plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It potentially binds to various receptors, which could alter physiological responses and signal transduction mechanisms.
Antitumor Activity
Preliminary studies indicate that this compound exhibits antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
Research has indicated that the compound may possess anti-inflammatory properties. Molecular docking studies have shown favorable interactions with proteins involved in inflammatory pathways, hinting at its therapeutic potential in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines, this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Anti-inflammatory Mechanism
A separate study focused on the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzamide | Cyclohexene and methoxybenzene | Moderate cytotoxicity |
| N-(2-(cyclohexen-1-yl)ethyl)-5-methylfuran | Contains furan and methyl group | Low anti-inflammatory activity |
| N-(furan-2-yl)-N'-(cyclohexen-1-yl)ethanediamide | Furan ring and ethanediamide structure | Notable antitumor effects |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amide coupling between cyclohexenylethylamine and furan-hydroxypropyl precursors. Critical parameters include temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (polar aprotic solvents like DMF for solubility), and pH adjustment to stabilize reactive groups. Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure intermediate purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms the presence of cyclohexenyl (δ 5.5–5.7 ppm, olefinic protons) and furan (δ 6.3–7.4 ppm, aromatic protons) moieties. Hydroxypropyl groups show characteristic broad peaks for -OH (~δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₉H₂₇N₂O₄) .
- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl O-H stretches (~3200–3600 cm⁻¹) .
Q. How do the functional groups in this compound influence its reactivity and stability?
- Methodological Answer :
- The amide backbone is prone to hydrolysis under acidic or basic conditions, requiring inert atmospheres (e.g., N₂) during synthesis .
- The furan ring participates in electrophilic substitutions (e.g., nitration), while the cyclohexenyl group may undergo Diels-Alder reactions. Stability studies recommend storage at -20°C in anhydrous solvents to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or stereochemical variations. Strategies include:
- 2D NMR Techniques (e.g., COSY, HSQC) to resolve overlapping proton signals .
- X-ray Crystallography : If crystallizable, this provides definitive bond-length and angle data .
- Computational Modeling : Density Functional Theory (DFT) calculations predict spectral patterns for comparison with experimental data .
Q. What computational methods are suitable for predicting the compound’s reactivity and biological target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cyclooxygenase) based on hydrogen-bonding and hydrophobic interactions .
- Quantum Mechanical (QM) Calculations : Predict reaction pathways (e.g., amide hydrolysis activation energy) using software like Gaussian .
- Docking Studies : Tools like AutoDock Vina assess binding affinity to targets like G-protein-coupled receptors .
Q. How can reaction yields be improved while minimizing side products in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions like oxidation of the furan ring .
- Catalytic Optimization : Palladium catalysts for coupling steps increase efficiency (e.g., 85% yield vs. 60% without) .
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) identify optimal molar ratios and temperatures .
Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC at 37°C over 24 hours .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C indicates thermal stability) .
- Light Exposure Tests : UV-Vis spectroscopy monitors photodegradation under simulated sunlight .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Validate Assay Conditions : Ensure assays (e.g., enzyme inhibition) use physiologically relevant pH and ion concentrations .
- Re-evaluate Force Fields : Adjust parameters in MD simulations to better reflect solvent effects (e.g., explicit water models) .
- Synchrotron Crystallography : Resolve protein-ligand complex structures to confirm binding modes predicted in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
